molecular formula C17H22N2O4 B1337698 Boc-Nalpha-methyl-L-tryptophan CAS No. 141408-33-5

Boc-Nalpha-methyl-L-tryptophan

Cat. No.: B1337698
CAS No.: 141408-33-5
M. Wt: 318.4 g/mol
InChI Key: XLQCIKDAEIMMEU-AWEZNQCLSA-N
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Description

Boc-Nalpha-methyl-L-tryptophan is a chiral compound that belongs to the class of amino acids It features an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-L-tryptophan typically involves multiple steps. One common synthetic route starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the indole ring through a series of reactions, including alkylation and cyclization. The final step involves the deprotection of the Boc group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Nalpha-methyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

Boc-Nalpha-methyl-L-tryptophan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive peptides.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-Nalpha-methyl-L-tryptophan involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid: Lacks the tert-butoxycarbonyl and methyl groups.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Lacks the methyl group.

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(2H-indol-3-yl)propanoic acid: Contains a different indole isomer.

Uniqueness

Boc-Nalpha-methyl-L-tryptophan is unique due to the presence of both the tert-butoxycarbonyl and methyl groups, which can influence its reactivity and biological activity. These structural features can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCIKDAEIMMEU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141408-33-5
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid
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